3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one

Description

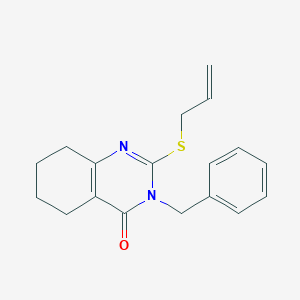

3-Benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is a hexahydroquinazolinone derivative characterized by a bicyclic quinazolinone core fused with a cyclohexane ring. Key structural features include a benzyl group at position 3 and a propenylsulfanyl (allylthio) substituent at position 2 (Figure 1). The compound’s synthesis typically involves cyclocondensation reactions, as exemplified by methods for analogous hexahydroquinazolinones .

Properties

IUPAC Name |

3-benzyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-2-12-22-18-19-16-11-7-6-10-15(16)17(21)20(18)13-14-8-4-3-5-9-14/h2-5,8-9H,1,6-7,10-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBSSGZHSAEDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(CCCC2)C(=O)N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and quinazolinone precursors under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium hydroxide. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

3-Benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

The compound 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is a member of the quinazolinone family and has garnered attention for its potential applications in various scientific fields. This article will explore its chemical properties, synthesis methods, biological activities, and potential applications in medicinal chemistry and materials science.

Anticancer Properties

Research indicates that compounds with quinazolinone structures exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may inhibit various kinases involved in cancer cell proliferation and survival pathways.

- Case Studies : In vitro studies have shown that derivatives of quinazolinones can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound:

- Efficacy Against Bacteria : Preliminary studies suggest that it may exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

- Potential Applications : This could lead to the development of new antimicrobial agents in light of rising antibiotic resistance.

Neuroprotective Effects

Emerging data points towards neuroprotective effects associated with quinazolinone derivatives:

- Mechanisms : They may exert protective effects against oxidative stress and inflammation in neuronal cells.

- Research Findings : Animal models have shown that these compounds can improve cognitive function and reduce neurodegeneration markers.

Applications in Medicinal Chemistry

The unique properties of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one make it a candidate for further development in medicinal chemistry:

- Drug Development : Its structural features allow for modifications to enhance potency and selectivity against specific targets.

- Combination Therapies : It could be explored in combination with existing therapies to improve treatment outcomes in cancer and infectious diseases.

Applications in Materials Science

Beyond biological applications, this compound may also find utility in materials science:

- Polymer Chemistry : The presence of reactive sulfanyl groups suggests potential applications in creating novel polymeric materials.

- Sensors and Catalysts : Its unique chemical properties could be harnessed for developing sensors or catalytic systems.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one involves its interaction with various molecular targets. It is believed to inhibit key enzymes and pathways involved in bacterial cell wall synthesis and cancer cell proliferation . The compound’s sulfanyl group plays a crucial role in binding to the active sites of these enzymes, thereby disrupting their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinazolin-4-one derivatives are a versatile class of molecules with diverse biological activities. Below is a detailed comparison of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one with structurally or functionally related analogs.

Structural Analogs in the Hexahydroquinazolinone Family

Key Structural and Functional Differences

Substituent Effects on Bioactivity

- The propenylsulfanyl group in the target compound differs from the butanamide-thioether in the MMP-9 inhibitor . The latter’s longer chain and amide moiety likely enhance hydrogen bonding with the MMP-9 HPX domain, contributing to its sub-micromolar affinity.

- In the TNKS2 inhibitor , the 4-methylpiperazinyl group engages in polar interactions with the enzyme’s catalytic domain, a feature absent in the target compound.

Core Modifications The benzoquinazolinone analog features an extended aromatic system, improving mAChR binding compared to simpler hexahydroquinazolinones. This highlights the trade-off between rigidity (for target selectivity) and flexibility (for synthetic accessibility).

Synthetic Accessibility

- The target compound’s allylthio group is synthetically tractable via thiol-ene reactions, whereas the TNKS2 inhibitor’s piperazinyl group requires more complex functionalization .

Pharmacological Implications

Biological Activity

3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one (CAS Number: 172984-45-1) is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis methods, and pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is with a molecular weight of approximately 428.59 g/mol. The compound features a hexahydroquinazolinone core with a benzyl and a prop-2-enylsulfanyl substituent.

| Property | Value |

|---|---|

| Molecular Formula | C27H28N2OS |

| Molecular Weight | 428.59 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 598.5 °C |

| Flash Point | 315.7 °C |

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. Research indicates that compounds similar to 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that certain derivatives could significantly reduce cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7 at concentrations as low as 6.25 µM .

The mechanism by which these compounds exert their biological effects often involves the modulation of key cellular pathways. Docking studies have suggested that they may interact with specific proteins involved in cancer progression and survival pathways. For example, binding studies with serine/threonine kinase (AKT) revealed moderate to strong binding energies indicative of potential therapeutic applications .

Synthesis Methods

The synthesis of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves multi-step organic reactions. Common methodologies include:

- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions to form the hexahydroquinazolinone structure.

- Substitution Reactions : Introducing the benzyl and prop-2-enylsulfanyl groups through electrophilic or nucleophilic substitution methods.

- Purification Techniques : Employing chromatography and crystallization to isolate the desired product with high purity.

Case Studies

Several case studies have reported on the biological effects of similar compounds:

- Study on Antidiabetic Activity : A related compound demonstrated significant insulin-sensitizing effects in KKAy mouse models of type II diabetes . This suggests that modifications to the quinazoline structure could enhance metabolic activity.

- Antimicrobial Properties : Other derivatives have shown promising antibacterial activity against strains such as E. coli and Staphylococcus aureus . This highlights the versatility of quinazoline derivatives in addressing various health concerns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.